7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indanone derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Comparison: Compared to these similar compounds, 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound in the synthesis of novel fluorinated molecules .
Properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGHWBHOQXKNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628095 |
Source
|
Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003048-68-7 |
Source
|
Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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